molecular formula AlH3 B1193915 Aluminum hydride CAS No. 7784-21-6

Aluminum hydride

Cat. No.: B1193915
CAS No.: 7784-21-6
M. Wt: 30.005 g/mol
InChI Key: AZDRQVAHHNSJOQ-UHFFFAOYSA-N
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Description

Aluminium hydride, also known as alane, is an inorganic compound with the chemical formula AlH3. It is a white crystalline solid that is highly polymerized and non-volatile. Aluminium hydride is primarily recognized for its role as a reducing agent in organic chemistry, where it is used to reduce various functional groups, including aldehydes, ketones, and carboxylic acids, to their corresponding alcohols. The compound is notable for its ability to selectively react with certain organic functional groups while showing minimal reactivity towards others, such as nitro groups and organohalides. This selectivity makes it a valuable reagent in synthetic organic chemistry.Handling aluminium hydride requires caution, as it can decompose upon exposure to moisture and air, necessitating storage in an inert atmosphere.

Preparation Methods

Wet Chemical Synthesis

Reaction of lithium aluminium hydride (LAH) with aluminium trichloride[][]:

3 LiAlH4 + AlCl3 → 4 AlH3 + 3 LiCl

This method produces an ether solution of aluminium hydride, which requires immediate use due to degradation.

Other wet chemical methods[]:

2 LiAlH4 + BeCl2 → 2 AlH3 + LiBeH2Cl2

2 LiAlH4 + H2SO4 → 2 AlH3 + Li2SO4 + 2 H2

2 LiAlH4 + ZnCl2 → 2 AlH3 + 2 LiCl + ZnH2

Thermal decomposition of tertiary amine-Aluminum hydride adducts[]:

This method involves thermally decomposing a tertiary amine-Aluminum hydride adduct in the presence of a catalytic amount of a Group IA or Group IIA metal hydride or organometallic catalyst.

Dry Synthesis

Direct reaction of aluminium with hydrogen[]:

This method requires high pressure and temperatures exceeding 140°C.

Cryomilling of aluminium halides and alanates[]:

For example, using 3LiAlD4 + AlBr3 or 3NaLiAlD4 + AlCl3.

Mechanochemical synthesis[]:

Ball milling of LiH and AlCl3 at room temperature

Conducting the reaction under 3 MPa hydrogen pressure to prevent product decomposition

Solid-state reaction grinding method[]:

Reacting magnesium hydride with aluminum halide at 20-110°C for 30 minutes to 5 hours while constantly grinding the reactants.

Chemical Reactions Analysis

Reduction Reactions

AlH3 is a powerful reducing agent, capable of reducing various functional groups:

Aldehydes and ketones to alcohols

Carboxylic acids and esters to primary alcohols

Amides and nitriles to amines

Epoxide ring-opening reactions []

Other Reactions

Hydroalumination: AlH3 can add across multiple bonds in the presence of titanium tetrachloride 1

Reaction with carbon dioxide:

4 AlH3 + 3 CO2 → 3 CH4 + 2 Al2O3  []

Water reaction (highly reactive):

AlH3 + 3 H2O → Al(OH)3 + 3 H2

Stability Analysis

AlH3 is unstable and tends to decompose, especially at higher temperatures.

The stability of AlH3 is affected by factors such as temperature, pressure, and particle size.

Decomposition of AlH3 can be mitigated by cooling the solution after synthesis [].

Characterization Methods

Fourier Transform Infrared Spectroscopy (FTIR)

X-Ray Diffraction (XRD)

Scanning Electron Microscopy (SEM)

Nuclear Magnetic Resonance (NMR) [][]

Scientific Research Applications

Hydrogen Storage Applications

Fuel cell technology: AlH3 is a promising candidate for hydrogen storage in fuel cell applications, including electric vehicles and portable power systems[][].

High hydrogen content: AlH3 contains up to 10.1% hydrogen by weight, with a density of 1.48 grams per milliliter, which is twice the hydrogen density of liquid H2[].

Rocket Propulsion Research

Solid rocket fuel additive: AlH3 is a potential additive to solid rocket fuel due to its high hydrogen content and low dehydrogenation temperature[].

Impulse efficiency improvements: In its unpassivated form, AlH3 can deliver impulse efficiency gains of up to 10% as a rocket fuel additive[].

Organic Synthesis Applications

Reduction reactions: AlH3 is used for reducing various functional groups in organic chemistry, including:

Aldehydes and ketones to alcohols

Carboxylic acids and esters to primary alcohols

Amides and nitriles to amines[]

Selective reductions: AlH3 shows different selectivity compared to other hydride reagents in certain reduction reactions[].

Epoxide ring-opening reactions[]

Allylic rearrangements: AlH3 can perform SN2 reactions in allylic rearrangements[].

Materials Science Research

Thin film deposition: AlH3 can be used for the deposition of Al films[].

Nanostructured materials synthesis: Research is ongoing in using AlH3 for creating nanostructured materials[].

Energy Research Applications

Hydrogen production: AlH3 can be used as a source for hydrogen production[].

Carbon dioxide reduction: AlH3 can reduce carbon dioxide to methane when heated[].

Analytical Chemistry Applications

AlH3 has potential applications in analytical chemistry.

Mechanism of Action

Electron Transfer Process

The reducing power of aluminium hydride stems from its ability to donate hydride ions (H-) to electron-deficient centers in organic molecules. This process involves the transfer of electrons from the Al-H bond to the substrate.

Hydride Ion Donation

The mechanism of hydride transfer is similar to that of lithium aluminium hydride. It proceeds through successive transfers of hydride ions from aluminium to the target functional groups[].

Role of Aluminium in the Reaction

Aluminium acts as a Lewis acid, coordinating with electronegative atoms in the substrate and facilitating the hydride transfer process. This coordination enhances the electrophilicity of the target functional group, making it more susceptible to reduction.

Comparison with Similar Compounds

Lithium Aluminium Hydride (LiAlH4)

Lithium aluminium hydride (LAH) is another powerful reducing agent commonly used in organic synthesis. Compared to AlH3[]:

LAH is more reactive than AlH3

LAH can reduce a wider range of functional groups, including carboxylic acids, which AlH3 cannot

LAH is more difficult to handle due to its higher reactivity

Sodium Borohydride (NaBH4)

Sodium borohydride is a milder reducing agent compared to both AlH3 and LiAlH4. Key differences include[]:

NaBH4 is more selective in its reductions, primarily reducing aldehydes and ketones

It is more stable and easier to handle than AlH3

NaBH4 has a lower hydrogen content compared to AlH3[]

Magnesium Hydride (MgH2)

Magnesium hydride is another compound studied for hydrogen storage. Compared to AlH3:

MgH2 has a lower hydrogen content

It requires higher temperatures for hydrogen release

MgH2 is more stable at room temperature

Properties

IUPAC Name

alumane
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InChI

InChI=1S/Al.3H
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InChI Key

AZDRQVAHHNSJOQ-UHFFFAOYSA-N
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Canonical SMILES

[AlH3]
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Molecular Formula

AlH3
Record name ALUMINUM HYDRIDE
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DSSTOX Substance ID

DTXSID80895037
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Molecular Weight

30.005 g/mol
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Physical Description

Aluminum hydride appears as a colorless to white solid., Colorless solid; [Merck Index] Colorless or white solid; [CAMEO]
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CAS No.

7784-21-6
Record name ALUMINUM HYDRIDE
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Record name Aluminum hydride
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Record name Aluminum hydride
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Record name Aluminium trihydride
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Synthesis routes and methods I

Procedure details

A solution of AlH3 was prepared by addition of c.H2SO4 (1.59 g) dropwise to a cooled (ice-bath) suspension of LiAlH4 (1.226 g) in dry THF (82 mL) over 20 min. The mixture was them left to stand under dry N2 for 1 hr to allow the solids to settle. A solution of the glyoxamide (0.59 g, 1.926 mmol) in THF (110 mL) was prepared, and in a N2 atmosphere, the AlH3 solution (55 mL) was added over 5 min. The mixture was stirred for 16 hr and then H2O was added dropwise to quench excess reagent, and the THF was evaporated in vacuo. The residue was partitioned between 1M HCl/CH2Cl12 and after re-extraction of the aqueous layer (2×; CH2Cl2), the combined organic layers were washed with 1M HCl and then saturated aqueous NaCl, dried (MgSO4) and evaporated to a solid. Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane, as a gum, 0.246 g (46%). This was treated with oxalic acid (0.07 g) in MeOH (2 mL) and Et2O added until crystallisation commenced. The product: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane oxalate, was obtained as white granular crystals, 0.191 g (27%), m.p.158°-9° C.
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Synthesis routes and methods II

Procedure details

A solution of AlH3 in THF was prepared by dropwise addition of a solution of 0.52 ml (0.98 g, 10 mmol) of 100% H2SO4 in 4 ml of THF to a mixture of 0.76 g (20 mmol) of LiAlH4 and 20 ml of THF. Without removing the precipitated Li2SO4, a solution of 0.5 g (2.33 mmol) of 5,6-dimethoxy-3-indoleacetonitrile in 4 ml of THF was added over 30 min period. after stirring for another hour, the excess hydride was destroyed by the addition of small chips of ice. Most of the supernatant THF solution was decanted (setting aside most of the THF at this point greatly reduces emulsion formation in the subsequent extraction). The precipitated aluminum salts were treated with cold 20% NaOH, and the resulting cloudy solution was extracted with CHCl3. These extracts were combined with the THF solution, washed with NaCl solution, and dried over Na2SO4. The solvents were removed, and the residue was triturated with Et2-pentane. The crystalline product was washed with hot Et2O-Skelly B and dried, giving 0.44 g (83%) of pure 5,6-dimethoxytryptamine.
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